(E)-3-(3-fluorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-fluorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thiadiazole ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-fluorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction between the thiadiazole derivative and an acrylamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-fluorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
(E)-3-(3-fluorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(3-fluorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the thiadiazole ring can participate in hydrogen bonding or other interactions. The acrylamide moiety may facilitate covalent bonding with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-chlorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide
- (E)-3-(3-bromophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide
- (E)-3-(3-methylphenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide
Uniqueness
(E)-3-(3-fluorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C12H10FN3OS2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(E)-3-(3-fluorophenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C12H10FN3OS2/c1-18-12-16-15-11(19-12)14-10(17)6-5-8-3-2-4-9(13)7-8/h2-7H,1H3,(H,14,15,17)/b6-5+ |
InChI Key |
DBKKBKMNWPIXMK-AATRIKPKSA-N |
Isomeric SMILES |
CSC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)F |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.